An In-Depth Technical Guide to 5-Fluorobenzofuran-2(3H)-one
An In-Depth Technical Guide to 5-Fluorobenzofuran-2(3H)-one
<_ _>
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Lactone
5-Fluorobenzofuran-2(3H)-one (CAS 700-85-6), also known as 5-fluoro-2-coumaranone, is a fluorinated lactone that serves as a critical structural motif and versatile intermediate in medicinal chemistry. Its significance lies in the strategic placement of a fluorine atom on the benzofuran core. This single atomic substitution can profoundly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. In drug development, fluorine is often introduced to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing the overall "drug-like" characteristics of a compound.[1][2] Consequently, 5-Fluorobenzofuran-2(3H)-one has emerged as a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is foundational to its application in synthesis. The key characteristics of 5-Fluorobenzofuran-2(3H)-one are summarized below.
Table 1: Physicochemical Properties of 5-Fluorobenzofuran-2(3H)-one
| Property | Value | Source |
| CAS Number | 700-85-6 | [3] |
| Molecular Formula | C₈H₅FO₂ | [1][3] |
| Molecular Weight | 152.12 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Boiling Point | 322.69 °C at 760 mmHg | [1] |
| Storage | 2-8°C, under inert atmosphere, sealed and dry | [1] |
Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis or before its use in subsequent reactions. While a comprehensive set of spectra is not publicly available, typical spectroscopic data for related benzofuranone structures provide a reference for characterization.
Table 2: Expected Spectroscopic Data for 5-Fluorobenzofuran-2(3H)-one
| Technique | Expected Features |
| ¹H NMR | Aromatic protons exhibiting coupling patterns influenced by the fluorine substituent. A characteristic singlet for the methylene (-CH₂-) protons of the lactone ring. |
| ¹³C NMR | Carbon signals for the aromatic ring, with C-F coupling constants providing clear evidence of fluorination. A carbonyl signal for the lactone and a signal for the methylene carbon. |
| ¹⁹F NMR | A singlet or multiplet corresponding to the fluorine atom on the aromatic ring, providing unambiguous confirmation of its presence. |
| IR Spectroscopy | A strong absorption band characteristic of the lactone carbonyl (C=O) stretch, typically around 1740-1780 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (152.12). |
Synthesis and Mechanistic Considerations
The preparation of benzofuran-2(3H)-one scaffolds typically involves the intramolecular cyclization of a corresponding precursor. A common and effective strategy is the acid-catalyzed dehydration of a substituted 2-hydroxyphenylacetic acid.
A representative synthesis for a related benzofuranone, which can be adapted for the 5-fluoro derivative, involves refluxing the corresponding hydroxyphenylacetic acid in toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) and a Dean-Stark trap to remove the water formed during the reaction.[4]
Causality in Synthesis Design:
-
Starting Material: The logical precursor is (4-Fluoro-2-hydroxyphenyl)acetic acid. The positions of the fluoro and hydroxyl groups are critical for the desired cyclization to form the 5-fluoro isomer.
-
Catalyst: p-TsOH is a strong, non-volatile acid catalyst that is effective for esterification and dehydration reactions. Its use in catalytic amounts minimizes side reactions.
-
Solvent and Water Removal: Toluene is used as the solvent because its boiling point is high enough to facilitate the reaction and it forms an azeotrope with water. The Dean-Stark trap is essential for driving the equilibrium towards the cyclized product by continuously removing water, thereby preventing the reverse reaction (hydrolysis of the lactone).
Caption: General synthetic route via intramolecular cyclization.
Detailed Experimental Protocol (Adapted)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add (4-Fluoro-2-hydroxyphenyl)acetic acid.
-
Reagents: Add toluene as the solvent and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.
-
Workup: Once the reaction is complete (no more water is collected), cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography to yield pure 5-Fluorobenzofuran-2(3H)-one.
Reactivity and Applications in Drug Discovery
The true value of 5-Fluorobenzofuran-2(3H)-one lies in its reactivity, which allows it to serve as a versatile scaffold for building more complex molecules. The lactone ring and the fluorinated aromatic ring are the primary sites for chemical modification.
Key Reactions and Synthetic Utility
-
Electrophilic Aromatic Substitution: The fluorine atom and the lactone ring direct incoming electrophiles to specific positions on the benzene ring. For instance, nitration can be achieved using potassium nitrate in concentrated sulfuric acid, which is a common step to introduce further functionality.[5]
-
Reaction at the C3 Position: The methylene group (C3) adjacent to the carbonyl is acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of diverse side chains at this position.
-
Lactone Ring Opening: The lactone can be opened by nucleophiles, such as amines or hydroxides, to yield substituted 2-hydroxyphenylacetic acid derivatives.
Application as a Pharmaceutical Intermediate
5-Fluorobenzofuran-2(3H)-one is a key intermediate in the synthesis of pharmaceuticals, especially for central nervous system agents like serotonin reuptake inhibitors.[1] The fluorinated structure is known to enhance metabolic stability and binding affinity.[1]
The general workflow for utilizing this intermediate in a drug discovery program involves a multi-step synthesis where the core is elaborated to achieve the desired biological activity.
Caption: Workflow for utilizing the intermediate in drug discovery.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 5-Fluorobenzofuran-2(3H)-one.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
Consult the material safety data sheet (MSDS) provided by the supplier for comprehensive safety information before use.
Conclusion
5-Fluorobenzofuran-2(3H)-one is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its fluorinated benzofuranone core provides a robust and tunable platform for the synthesis of novel, biologically active molecules. By understanding its synthesis, reactivity, and properties, researchers can leverage this intermediate to accelerate the discovery and development of next-generation therapeutics, capitalizing on the well-established benefits of fluorine incorporation in drug design.
References
-
PubChem. 5-fluoro-3-methylisobenzofuran-1(3H)-one. National Center for Biotechnology Information. Available from: [Link]
-
MySkinRecipes. 5-Fluoroisobenzofuran-1(3H)-one. Available from: [Link]
-
National Center for Biotechnology Information. 5-Nitro-1-benzofuran-2(3H)-one. PubMed Central. Available from: [Link]
- Google Patents. (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides.
-
Di, L., & Kerns, E. H. (2005). Application of pharmaceutical profiling assays for optimization of drug-like properties. Current Opinion in Drug Discovery & Development, 8(4), 495-504. Available from: [Link]
Sources
- 1. 5-Fluoroisobenzofuran-1(3H)-one [myskinrecipes.com]
- 2. Application of pharmaceutical profiling assays for optimization of drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Fluoroisobenzofuran-1(3H)-one | CymitQuimica [cymitquimica.com]
- 4. 5-Nitro-1-benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2018122232A1 - (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides - Google Patents [patents.google.com]
